
4-bromo-5-methoxypyridin-2(1H)-one
Übersicht
Beschreibung
4-Bromo-5-methoxypyridin-2-amine, with the CAS number 1417534-89-4, is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-methoxypyridin-2(1H)-one consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a methoxy group (-OCH3), and at the 2nd position by an amine group (-NH2) .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyridines
- 4-bromo-5-methoxypyridin-2(1H)-one is used in the efficient synthesis of 5-functionalized 2-methoxypyridines. These compounds are further applied in the synthesis of tetrahydroquinolizinones and tetrahydroquinolinones, which are important in medicinal chemistry (Sośnicki, 2009).
Nitration of Pyridine Derivatives
- In a study focusing on the nitration of derivatives of pyridine N-oxide, this compound was found to yield a 6-nitro derivative as the sole reaction product, illustrating its unique reactivity and utility in organic synthesis (Hertog et al., 2010).
Inhibition of Thioredoxin Reductase
- Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which utilize this compound, showed significant activity against cancer cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis. These complexes are potential candidates for cancer treatment due to their ability to inhibit thioredoxin reductase and induce reactive oxygen species (Gallati et al., 2020).
As a Pyridyne Precursor
- This compound is developed as a practical precursor for 2,3-pyridyne, a reactive intermediate in organic chemistry. This compound reacts regioselectively with other organic substrates, illustrating its versatility in synthesis (Walters et al., 1992).
Corrosion Inhibition
- A compound incorporating this compound demonstrated superior efficiency in inhibiting the corrosion of mild steel, suggesting its potential application in industrial corrosion protection (Al-amiery et al., 2020).
Synthesis of Bioactive Compounds
- This compound is used in the synthesis of various bioactive compounds, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. Its utility in the efficient synthesis of complex molecules is highlighted in these studies (Hirokawa et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKSZFSABRWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

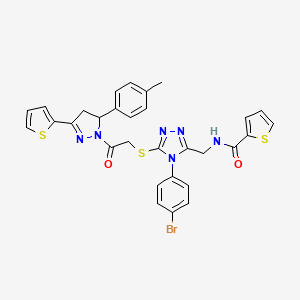
![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)
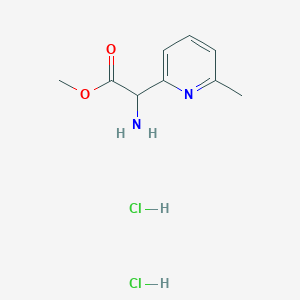

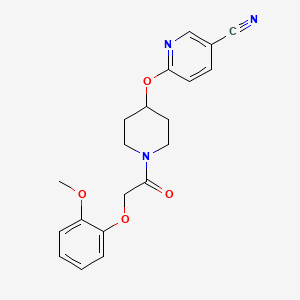
![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)
![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)
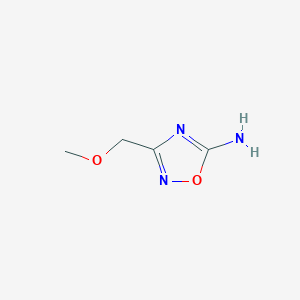
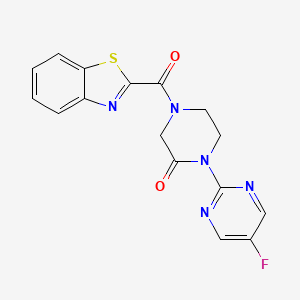
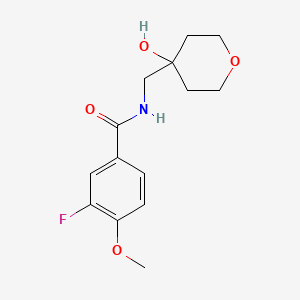
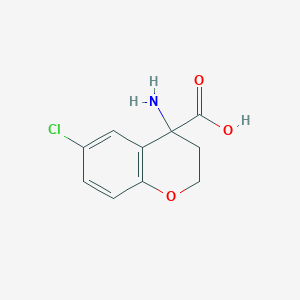
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)
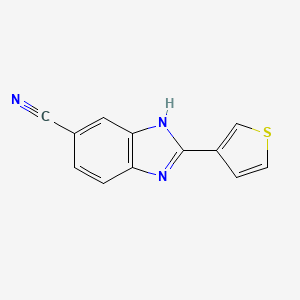
![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)